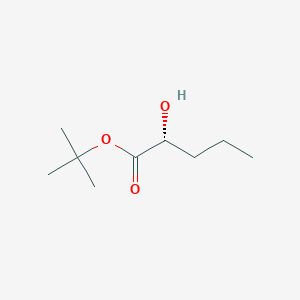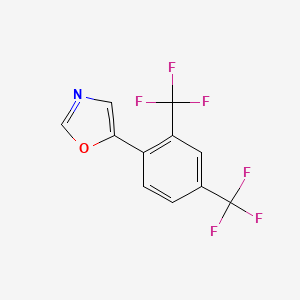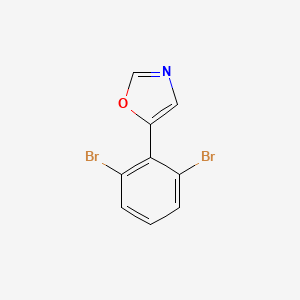![molecular formula C11H7F3O2 B6356282 2-[4-(Trifluoromethoxy)phenyl]furan CAS No. 1858256-45-7](/img/structure/B6356282.png)
2-[4-(Trifluoromethoxy)phenyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]furan, or 2-TFPF, is a synthetic compound that has recently been gaining attention in the scientific community due to its wide range of applications. It is a versatile compound that can be used in a variety of different ways, from synthesis methods to scientific research applications, and its unique properties make it particularly useful in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-TFPF has many potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 2-TFPF has been used in the synthesis of other compounds, such as 1,2,3-triazoles, which can be used in the development of new drugs. 2-TFPF has also been used in the synthesis of polymers, which can be used to create new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-TFPF is not yet fully understood. However, it is believed that 2-TFPF interacts with enzymes in the cell, leading to an inhibition of their activity and thus an inhibition of the growth of bacteria and fungi. Additionally, 2-TFPF is thought to interact with cell membranes, leading to an increase in the permeability of the membrane and thus allowing other molecules to enter the cell more easily.
Biochemical and Physiological Effects
2-TFPF has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes. Additionally, 2-TFPF has been shown to increase the permeability of cell membranes, allowing other molecules to enter the cell more easily.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-TFPF for use in laboratory experiments is its versatility. It can be used in a variety of different ways, from synthesis methods to scientific research applications. Additionally, 2-TFPF is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 2-TFPF is relatively unstable and can degrade over time, making it difficult to store for long periods of time. Additionally, 2-TFPF can be toxic to humans and other organisms, so care must be taken when handling it.
Zukünftige Richtungen
Given the increasing interest in 2-TFPF, there are many potential future directions for research. One area of research that could be explored is the development of new antibiotics based on 2-TFPF. Additionally, further research could be conducted into the biochemical and physiological effects of 2-TFPF, as well as its mechanism of action. Additionally, research could be conducted into the synthesis of other compounds using 2-TFPF as a starting material, as well as into the synthesis of polymers using 2-TFPF. Finally, research could be conducted into the potential applications of 2-TFPF in other areas, such as the development of new materials and the development of new drugs.
Synthesemethoden
2-TFPF can be synthesized in a variety of different ways. The most common method is the reaction of 2-bromo-4-trifluoromethoxyphenyl furan with a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 2-TFPF and sodium or potassium bromide as byproducts. Other methods for synthesizing 2-TFPF include the reaction of 2-chloro-4-trifluoromethoxyphenyl furan with a base, the reaction of 2-iodo-4-trifluoromethoxyphenyl furan with a base, and the reaction of 2-bromo-4-trifluoromethoxyphenyl furan with a Grignard reagent.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSINYGWJBZMDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)